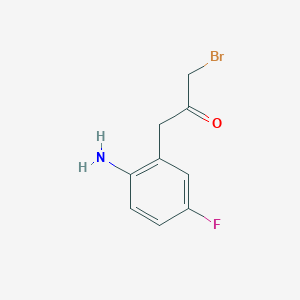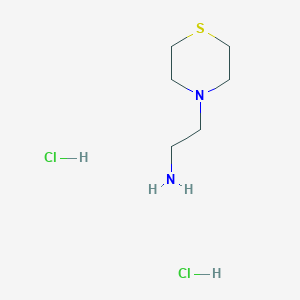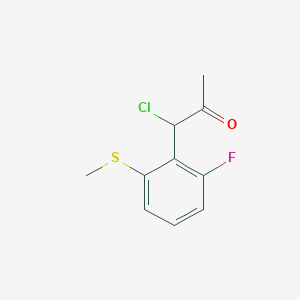
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is known for its unique structure, which includes both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. Common synthetic routes include:
Halogenation: Introduction of halogen atoms to the phenyl ring, followed by substitution reactions to introduce the difluoromethyl and trifluoromethylthio groups.
Condensation Reactions: Formation of the propan-1-one moiety through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-1-one moiety to carboxylic acids or other oxidized products.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the difluoromethyl or trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the difluoromethyl or trifluoromethylthio groups.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with the trifluoromethylthio group at a different position on the phenyl ring.
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with the trifluoromethylthio group at the 5-position.
Uniqueness
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and trifluoromethylthio groups, which can significantly impact its chemical properties and reactivity compared to its isomers.
Propriétés
Formule moléculaire |
C11H9F5OS |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-9(17)7-4-3-6(18-11(14,15)16)5-8(7)10(12)13/h3-5,10H,2H2,1H3 |
Clé InChI |
OILIPKPUZXLALN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


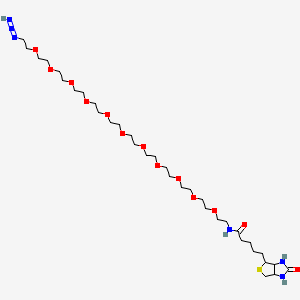

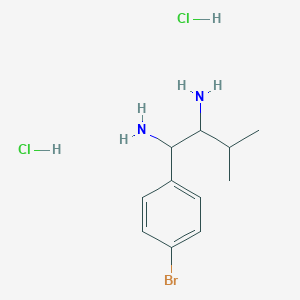
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

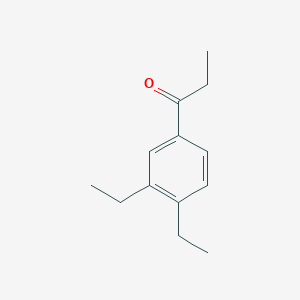
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)


